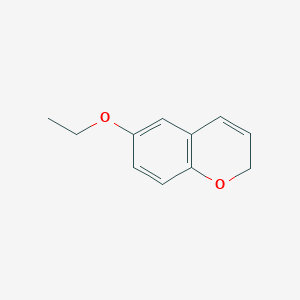
5-Amino-1-methylindoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-methylindoline-2,3-dione is a heterocyclic compound that belongs to the indoline family Indoline derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-methylindoline-2,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . Another method involves the use of methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of green chemistry principles, such as solventless reactions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-methylindoline-2,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it into different indoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the amino and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted indolines, quinonoid compounds, and other heterocyclic derivatives .
Scientific Research Applications
5-Amino-1-methylindoline-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research is ongoing into its potential use as an anticancer agent and in the treatment of neurological disorders.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-1-methylindoline-2,3-dione involves its interaction with specific molecular targets. For example, it can modulate the activity of dopamine receptors, making it a potential antipsychotic agent . The compound’s structure allows it to bind to these receptors and alter their activity, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Isoindoline-1,3-dione: Another indoline derivative with significant biological activity.
5-Chloro-6-[(2-imino-1-pyrrolidinyl)methyl]-2,4(1H,3H)-pyrimidine dione: A compound with similar synthetic routes and applications.
Uniqueness
What sets 5-Amino-1-methylindoline-2,3-dione apart is its unique combination of an amino group and a methyl group on the indoline ring, which provides distinct reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
5-amino-1-methylindole-2,3-dione |
InChI |
InChI=1S/C9H8N2O2/c1-11-7-3-2-5(10)4-6(7)8(12)9(11)13/h2-4H,10H2,1H3 |
InChI Key |
MNWHTSPIWQMLRP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)C(=O)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-7-azabicyclo[2.2.1]heptane](/img/structure/B11915139.png)




![2-(Methoxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B11915169.png)


![2H-Naphtho[2,3-B]oxet-2-one](/img/structure/B11915193.png)


![{4,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B11915212.png)


